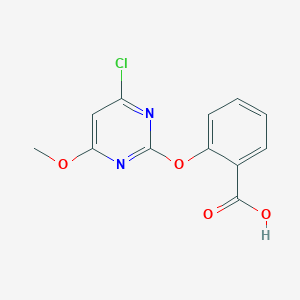
(-)-Carvomenthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Carvomenthone is a naturally occurring monoterpene ketone found in essential oils of various plants, particularly in the mint family. It is known for its characteristic minty aroma and is used in flavoring, fragrance, and pharmaceutical industries. The compound has a chiral center, and the (-)-enantiomer is the one most commonly found in nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(-)-Carvomenthone can be synthesized through several methods. One common approach involves the oxidation of (-)-carvomenthol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically requires controlled conditions to prevent over-oxidation and to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is often extracted from essential oils through steam distillation followed by fractional distillation. This method leverages the volatility of the compound to separate it from other components in the essential oil. The purity of the extracted this compound can be further enhanced through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Carvomenthone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carvomenthone oxide.
Reduction: Reduction of this compound can yield (-)-carvomenthol.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Carvomenthone oxide.
Reduction: (-)-Carvomenthol.
Substitution: Various substituted carvomenthone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(-)-Carvomenthone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: Studies have explored its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Research has investigated its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (-)-carvomenthone involves its interaction with various molecular targets. In biological systems, it is believed to modulate ion channels and receptors, leading to its observed physiological effects. For example, its analgesic properties may be attributed to its ability to inhibit certain pain receptors and pathways.
Comparaison Avec Des Composés Similaires
(-)-Carvomenthone is similar to other monoterpenes such as menthone, pulegone, and carvone. it is unique in its specific stereochemistry and the presence of a ketone functional group, which imparts distinct chemical and biological properties.
List of Similar Compounds
Menthone: Another monoterpene ketone with a similar structure but different stereochemistry.
Pulegone: A monoterpene ketone with a different arrangement of functional groups.
Carvone: A monoterpene with a similar structure but containing a different functional group (a ketone vs. an aldehyde).
Propriétés
Numéro CAS |
13163-73-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(2S,5S)-2-methyl-5-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1 |
Clé InChI |
GCRTVIUGJCJVDD-IUCAKERBSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](CC1=O)C(C)C |
SMILES canonique |
CC1CCC(CC1=O)C(C)C |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12932033.png)
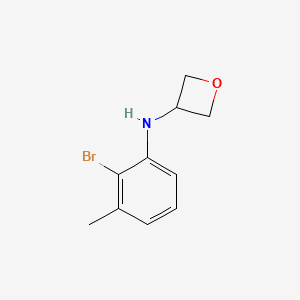

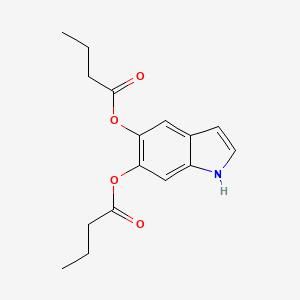
![6-[(Diphenylmethyl)sulfanyl]-9-(pyrrolidin-1-yl)-9h-purine](/img/structure/B12932063.png)
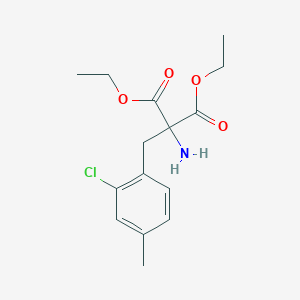
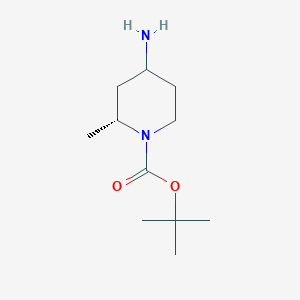
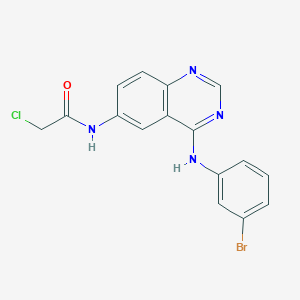
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)



